4-Cyclopentyl-2-methylcyclohexan-1-ol
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Overview
Description
4-Cyclopentyl-2-methylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopentyl group and a methyl group, along with a hydroxyl group attached to the first carbon of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-methylcyclohexan-1-ol can be achieved through several methods, including:
Grignard Reaction: One common method involves the reaction of cyclopentylmagnesium bromide with 2-methylcyclohexanone, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 4-cyclopentyl-2-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromic acid (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 4-Cyclopentyl-2-methylcyclohexanone, 4-Cyclopentyl-2-methylcyclohexanoic acid
Reduction: 4-Cyclopentyl-2-methylcyclohexane
Substitution: 4-Cyclopentyl-2-methylcyclohexyl chloride, 4-Cyclopentyl-2-methylcyclohexyl bromide
Scientific Research Applications
4-Cyclopentyl-2-methylcyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-2-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloalkane structure allows it to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler cycloalkane with a hydroxyl group, lacking the cyclopentyl and methyl substitutions.
Menthol: A monoterpene alcohol with a similar cyclohexane structure but different substituents.
Cyclopentylmethanol: Contains a cyclopentyl group attached to a methanol moiety, lacking the cyclohexane ring.
Uniqueness
4-Cyclopentyl-2-methylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyclopentyl and methyl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
72987-60-1 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-cyclopentyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h9-13H,2-8H2,1H3 |
InChI Key |
NPNPPGCLAHDWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1O)C2CCCC2 |
Origin of Product |
United States |
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